molecular formula C19H14F2N6O B560058 塔拉唑帕尼 CAS No. 1207456-01-6

塔拉唑帕尼

货号: B560058
CAS 编号: 1207456-01-6
分子量: 380.4 g/mol
InChI 键: HWGQMRYQVZSGDQ-HZPDHXFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塔拉唑帕利是一种聚(ADP-核糖)聚合酶抑制剂,主要用于治疗乳腺癌和前列腺癌。它以商品名Talzenna销售,以其抑制聚(ADP-核糖)聚合酶的能力而闻名,这些酶在DNA修复中起着至关重要的作用。塔拉唑帕利对治疗具有BRCA突变的癌症特别有效 .

科学研究应用

塔拉唑帕利具有广泛的科学研究应用:

作用机制

塔拉唑帕利通过抑制聚(ADP-核糖)聚合酶发挥作用,这些酶对于修复单链DNA断裂至关重要。通过抑制这些酶,塔拉唑帕利阻止了DNA损伤的修复,导致DNA链断裂的积累。这种积累最终导致细胞死亡,特别是在具有BRCA突变的癌细胞中,这些细胞已经缺乏DNA修复机制 .

安全和危害

Talazoparib may cause serious side effects. Some of the reported side effects include blood in your urine or stools, easy bruising, unusual bleeding, purple or red spots under your skin, weight loss, frequent infections, and low red blood cells (anemia) . It is advised to avoid inhalation and contact with eyes, skin, and clothing .

未来方向

Future directions for Talazoparib include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies, and in developing and validating biomarkers for patient selection . Ongoing phase II/III studies are combining PARP inhibitors with immunotherapy, while phases I and II trials are combining PARP inhibitors with other targeted agents such as ATM and PIK3CA inhibitors .

生化分析

Biochemical Properties

Talazoparib interacts with the PARP family of enzymes, which play a critical role in repairing DNA single-strand breaks . It inhibits the catalytic activity of PARP-1 and PARP-2 enzymes, which are involved in base excision repair of DNA single-strand breaks .

Cellular Effects

Talazoparib has shown cytotoxicity in cancer cell lines that harbored defects in DNA repair genes, including BRCA1 and BRCA2 . It also mediates anti-tumor effects on patient-derived xenograft breast cancer models bearing mutated BRCA1 or mutated BRCA2 or wild type BRCA1 and BRCA2 .

Molecular Mechanism

Talazoparib exerts its effects at the molecular level by inhibiting the PARP enzymes, thereby preventing the repair of DNA single-strand breaks . This leads to the accumulation of DNA single-strand breaks, which then leads to DNA double-strand breaks and subsequently cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, talazoparib has shown to cause DNA damage response and inhibition of PARP enzymatic activity in patients with advanced solid tumors harboring BRCA1/2 mutations after 8 days of treatment .

Metabolic Pathways

Talazoparib is minimally metabolized, with less than 30% of the drug undergoing metabolism . The identified metabolic pathways of talazoparib in humans include cysteine conjugation of mono-desfluoro-talazoparib, dehydrogenation, glucuronide conjugation, and mono-oxidation .

Transport and Distribution

Talazoparib is distributed within the body with an apparent volume of distribution of 420 L . It does not preferentially distribute into red blood cells .

准备方法

塔拉唑帕利的合成涉及多个步骤,从关键中间体的制备开始。主要合成路线之一包括使用4-氨基-6-氟异苯并呋喃-1(3H)-酮和4-氟苯甲醛作为起始原料。反应涉及使用手性柱和甲醇以及二氧化碳作为洗脱液的手性超临界流体色谱分离 。塔拉唑帕利的工业生产遵循类似的合成路线,但经过优化以获得更高的产量和纯度。

化学反应分析

塔拉唑帕利经历各种化学反应,包括:

    氧化: 塔拉唑帕利可以发生氧化反应,特别是在强氧化剂存在的情况下。

    还原: 还原反应可以在特定条件下发生,尽管这些反应不太常见。

    取代: 塔拉唑帕利可以参与取代反应,特别是在亲核试剂存在的情况下。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 .

相似化合物的比较

塔拉唑帕利与其他聚(ADP-核糖)聚合酶抑制剂(如奥拉帕利、鲁卡帕利和尼拉帕利)进行比较。虽然所有这些化合物都抑制聚(ADP-核糖)聚合酶,但塔拉唑帕利由于其在受损DNA上捕获聚(ADP-核糖)聚合酶的更高效力而独一无二,从而导致更大的细胞毒性 。这使得塔拉唑帕利在治疗具有BRCA突变的癌症方面特别有效。

类似化合物

  • 奥拉帕利
  • 鲁卡帕利
  • 尼拉帕利

属性

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025928
Record name Talazoparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM.
Record name Talazoparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1207456-01-6, 1373431-65-2
Record name Talazoparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talazoparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talazoparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talazoparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALAZOPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (840 mg, 2.04 mmol) in methanol (2 mL) was added hydrazine monohydrate (1 mL), and the mixture was stirred under 25° C. for 10 hr. Then the mixture was filtered to obtain a white solid (650 mg, yield 84%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=11.2 Hz, J2=2.4 Hz, 1H), 7.06-7.09 (dd, J1=8.8 Hz, J2=2.4 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
84%

Synthesis routes and methods II

Procedure details

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (5) (150 g, 0.38 mol, 1.0 eq.) and methanol (1.7 L) were charged into a 3 L 3-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet. The resulted suspension was stirred at room temperature for 15 minutes. Hydrazine hydrate (85% of purity, 78.1 g, 1.33 mol, 3.5 eq.) was charged dropwise into the above reaction mixture within 30 minutes at ambient temperature. The reaction mixture was stirred at room temperature overnight. The reaction was monitored by HPLC, showing about 2% of compound (5) left. The obtained slurry was filtered. The wet cake was suspended in methanol (2 L) and stirred at room temperature for 3 hours. The above slurry was filtered, and the wet cake was washed with methanol (0.5 L). The wet cake was then dried in vacuum at 45-55° C. for 12 hours. This afforded the title compound as a pale yellow solid (112 g, yield: 78.1%, purity: 95.98% by HPLC). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
78.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.1%

Synthesis routes and methods III

Procedure details

To a suspension of (E)-7-fluoro-5-(4-fluorobenzylideneamino)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)phthalazin-1(2H)-one (8) (2.0 g, 5.3 mmol) in THF (80 mL) was added cesium carbonate (3.4 g, 10.6 mmol). The reaction mixture was stirred at 55° C. for 4 hours and cooled down to room temperature. The mixture was diluted with water (50 ml) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford the title compound as a white solid (1.6 g, yield 80%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%
Customer
Q & A

Q1: How does talazoparib interact with its target, PARP?

A: Talazoparib is a highly potent and specific PARP1/2 inhibitor. It displays a dual mechanism of action: catalytic inhibition of PARP enzymatic activity and trapping of PARP proteins on DNA at sites of damage. This trapping prevents PARP from dissociating from DNA, leading to the accumulation of PARP-DNA complexes and ultimately cell death. []

Q2: What are the downstream effects of PARP inhibition and trapping by talazoparib?

A: By inhibiting PARP and trapping it on DNA, talazoparib prevents the repair of single-strand DNA breaks. This accumulation of DNA damage ultimately leads to replication fork stalling and collapse, resulting in double-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. [, ]

Q3: Does talazoparib affect the cell cycle?

A: Yes, research shows that talazoparib treatment leads to cell cycle arrest. Studies on SLFN11-proficient cells show an S phase arrest without DNA replication. Interestingly, this arrest seems independent of ATR, the key regulator of the intra-S phase checkpoint. []

Q4: What is the molecular formula and weight of talazoparib?

A4: The scientific papers provided do not include the molecular formula or weight of talazoparib. You may find this information in drug databases or chemical structure resources.

Q5: Is there any spectroscopic data available for talazoparib?

A5: The provided research papers do not delve into spectroscopic data for talazoparib.

Q6: Do the provided research papers discuss material compatibility, stability, or catalytic properties of talazoparib?

A6: The research papers primarily focus on the biological activity and clinical applications of talazoparib. Information regarding material compatibility, stability outside of biological contexts, or catalytic properties is not covered in these studies.

Q7: Have any computational studies been conducted to understand the interaction of talazoparib with PARP?

A: While not extensively detailed in these research papers, computational molecular docking analyses have been used to simulate the interaction between talazoparib and drug efflux pumps like ABCC1 and ABCG2. [] This approach helps understand potential drug resistance mechanisms.

Q8: How do structural modifications of talazoparib affect its activity, potency, and selectivity?

A: While the provided papers don't delve into specific structural modifications of talazoparib, they highlight its potency compared to other PARP inhibitors. Talazoparib demonstrates a 10,000-fold increase in PARP trapping compared to other agents. [] This suggests that structural features contribute to its enhanced activity and potential for synergistic effects.

Q9: What formulation strategies are being explored to improve talazoparib's stability, solubility, or bioavailability?

A: Researchers are actively investigating novel drug delivery systems to enhance talazoparib's therapeutic efficacy and potentially mitigate side effects. One promising approach involves the development of talazoparib-loaded nanoparticles, particularly solid lipid nanoparticles (SLNs) [] and PLGA implants [, , ]. These nanoformulations have shown promising results in preclinical models, enhancing drug delivery to tumor sites and improving treatment outcomes while minimizing toxicity.

Q10: Do the provided research articles discuss SHE (Safety, Health, and Environment) regulations related to talazoparib?

A10: The research papers primarily focus on the pharmacological aspects and clinical investigations of talazoparib. Information regarding specific SHE regulations and compliance is not discussed within these papers.

Q11: What is the ADME (absorption, distribution, metabolism, excretion) profile of talazoparib?

A: A mass balance study using 14C-labeled talazoparib revealed minimal metabolism and predominantly renal excretion of unchanged drug. Approximately 68.7% of the radioactive dose was recovered in urine and 19.7% in feces. [] The concentration-time profiles of unchanged talazoparib in plasma and whole blood were similar, with a median time to peak concentration of 30 minutes and a mean half-life of approximately 80 hours. []

Q12: Does talazoparib cross the blood-brain barrier?

A: Research suggests restricted delivery of talazoparib across the blood-brain barrier. This is likely due to its efflux by the MDR1 transporter. In a study on glioblastoma, brain talazoparib concentrations were significantly lower than plasma concentrations, indicating limited penetration. []

Q13: What is the in vitro efficacy of talazoparib in various cancer cell lines?

A: Talazoparib displays potent in vitro activity against a variety of cancer cell lines, particularly those with deficiencies in HR DNA repair pathways. This sensitivity is observed in cell lines derived from breast cancer [, , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], chondrosarcoma [], and Ewing sarcoma [, ], among others. The IC50 values for talazoparib vary among cell lines, ranging from nanomolar to micromolar concentrations.

Q14: What preclinical models have been used to evaluate talazoparib's efficacy?

A: Talazoparib's efficacy has been extensively evaluated in preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models. These models encompass various cancer types such as breast cancer [, , , , , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], Ewing sarcoma [, ], and glioblastoma [].

Q15: Have there been any clinical trials investigating talazoparib's efficacy?

A15: Yes, multiple clinical trials have investigated talazoparib's efficacy in various cancer types. Notable examples include:

  • EMBRACA (NCT01945775): A phase 3 trial demonstrating superior progression-free survival with talazoparib compared to standard chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. [, , ]
  • ABRAZO (NCT02034916): A phase 2 trial evaluating talazoparib in patients with germline BRCA1/2-mutated advanced breast cancer. []
  • NCT01286987: A phase 1 trial investigating talazoparib in patients with advanced/recurrent solid tumors. [, ]
  • NCT03042910: A phase 1 cardiac repolarization trial evaluating talazoparib in patients with advanced solid tumors. []
  • NCT02921919: An open-label extension trial of talazoparib in patients with advanced cancers. []

Q16: Is talazoparib more effective as a single agent or in combination with other therapies?

A16: Research suggests that combining talazoparib with other therapies can enhance its efficacy. Preclinical studies demonstrate synergistic anti-tumor effects when combined with:

  • Temozolomide: Demonstrated significant synergism in Ewing sarcoma models, both in vitro and in vivo. [, ]
  • Chemotherapy: Studies show promising results in combination with various chemotherapeutic agents in different cancer types, including platinum-based chemotherapy in TNBC and carboplatin in various cancers. [, , , , ]
  • Radiation Therapy: Preclinical data indicate synergistic effects in head and neck squamous cell carcinoma models. []
  • Anti-HER2 therapies: Combinations with Trastuzumab or T-DM1 showed efficacy in HER2-positive and HER2-low breast cancer PDX models. []

Q17: What are the known mechanisms of resistance to talazoparib?

A17: Several mechanisms of resistance to talazoparib have been identified, including:

  • Deficiency or low expression of SLFN11: Studies suggest that inactivation of SLFN11, a gene involved in DNA replication stress response, confers resistance to talazoparib. []
  • Overexpression of drug efflux pumps: Increased expression of efflux pumps, specifically ABCC1 and ABCG2, can lead to reduced intracellular concentrations of talazoparib and subsequent resistance. [, ]

Q18: What are the common adverse effects associated with talazoparib treatment?

A18: The most common adverse events associated with talazoparib are primarily hematologic:

  • Anemia: The most frequent adverse event, occurring in nearly half of patients treated with talazoparib. [, ]
  • Neutropenia and Thrombocytopenia: Occur less frequently than anemia but are still common side effects. [, ]

    Q19: How are hematologic toxicities associated with talazoparib managed?

    A19: Hematologic toxicities are generally manageable with supportive care measures, including:

    • Dose Modifications: Dose interruptions or reductions are common strategies to manage hematologic toxicities. [, ]
    • Transfusions: Blood transfusions may be necessary in cases of severe anemia. []

    Q20: What strategies are being explored to improve talazoparib delivery to specific targets or tissues?

    A20: Beyond nanoparticles, researchers are exploring other strategies:

    • Brachytherapy Spacers: Modified brachytherapy spacers loaded with talazoparib offer a promising approach for sustained and localized drug delivery directly to the tumor site. []
    • Antibody-Mediated Targeting: Combining nanoparticles with tumor-specific antibodies could enhance the selectivity and efficacy of talazoparib delivery. []

    Q21: Are there any biomarkers to predict talazoparib's efficacy?

    A21: While BRCA1/2 mutations are established biomarkers, research is exploring additional predictive markers:

    • Homologous Recombination Deficiency (HRD): HRD, even in the absence of BRCA mutations, is associated with talazoparib sensitivity. [, , ] HRD scores, determined by genomic instability assays, are being investigated as potential predictive markers.
    • SLFN11 Expression: High SLFN11 expression correlates with sensitivity to talazoparib in SCLC cell lines. []
    • Other DNA Damage Response (DDR) Genes: Mutations in DDR genes like ATM, ARID1A, IDH1, BAP1, ATR, CHK2, and PALB2 are being investigated as potential predictors of response. []

    Q22: How is treatment response to talazoparib monitored?

    A: Treatment response is typically monitored using imaging techniques like CT scans and MRI to assess tumor size and progression. Additionally, monitoring blood cell counts is crucial for early detection and management of hematologic toxicities. []

    Q23: What analytical methods are used to characterize, quantify, and monitor talazoparib?

    A23: The research papers mention several analytical techniques used in talazoparib research:

    • High-Performance Liquid Chromatography (HPLC): Used to analyze and quantify talazoparib concentrations in various matrices, including plasma, tumor tissues, and nanoparticle formulations. [, , , ]
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the sensitive and specific quantification of talazoparib and its metabolites. []
    • Immunofluorescence Assays (IFA): Used to detect and quantify the expression of specific proteins, such as DNA damage response markers like γH2AX, pNBS1, and Rad51, in tumor tissues. []
    • Flow Cytometry: Utilized to analyze cell cycle distribution, assess apoptosis, and quantify DNA damage markers like phosphorylated H2AX. [, , ]
    • Western Blotting: Employed to detect and quantify protein expression levels, including PARP, SLFN11, and other DNA damage response proteins. [, , , ]
    • ELISA: Used to measure total PAR levels in tumor tissues, providing insights into PARP activity. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。